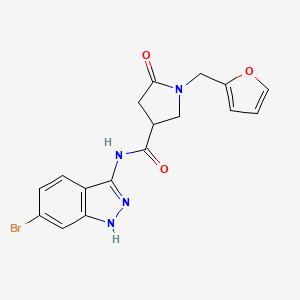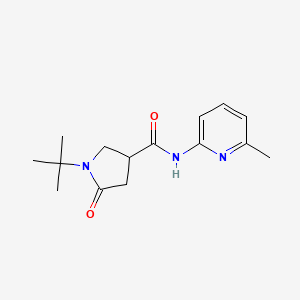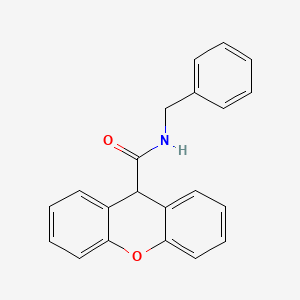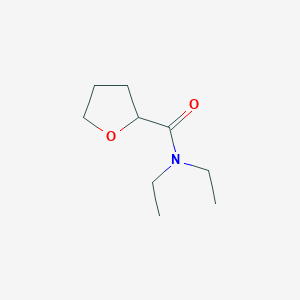![molecular formula C23H25N3O4 B14938843 4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14938843.png)
4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that combines isoquinoline and pyrimidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Aplicaciones Científicas De Investigación
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a lead compound for drug development, particularly in areas like cancer therapy or neurodegenerative diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 3,4-DIHYDROISOQUINOLIN-2(1H)-YLACETATE: Shares the isoquinoline moiety but lacks the pyrimidine component.
INDOLE DERIVATIVES: Contain a similar aromatic structure and are known for their diverse biological activities.
4-HYDROXY-2-QUINOLONES: Have a related quinoline structure and are used in various chemical and biological applications.
Uniqueness
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of isoquinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H25N3O4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-22(28)19-20(16-9-6-10-18(13-16)29-2)24-23(25-21(19)27)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,19-20H,3,11-12,14H2,1-2H3,(H,24,25,27) |
Clave InChI |
GVHHKAKNXSXCRW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B14938770.png)
![methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate](/img/structure/B14938776.png)


![N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14938798.png)


![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)
![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)
![N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938827.png)

![4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B14938852.png)


